molecular formula C19H20F3N3O3 B1677453 Orbifloxacin CAS No. 113617-63-3

Orbifloxacin

Cat. No. B1677453
CAS RN: 113617-63-3
M. Wt: 395.4 g/mol
InChI Key: QIPQASLPWJVQMH-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orbifloxacin is a synthetic broad-spectrum antibacterial agent from the class of fluoroquinolone carboxylic acid derivatives . It is marketed by Schering-Plough Animal Health and approved for certain infections in dogs .


Synthesis Analysis

The preparation method of Orbifloxacin involves putting Orbifloxacin into injection water to obtain Orbifloxacin suspension, then adding a medically available acid which can dissolve .


Molecular Structure Analysis

The structural analysis reveals that the Orbifloxacin molecule is zwitterionic and hemihydrated . The chemical formula for Orbifloxacin is C19H20F3N3O3 and its molecular weight is 395.38 .


Chemical Reactions Analysis

Orbifloxacin was subjected to different ICH (Q1A (R2)) prescribed stress conditions of thermal stress, hydrolysis, oxidation, and photolysis. It was stable to dry heat (60 ºC) and photolysis (UV-VIS) in solid form. It showed extensive decomposition under hydrolytic and photolytic conditions in acid, base, and neutral solutions .


Physical And Chemical Properties Analysis

Orbifloxacin is a slightly yellow crystalline powder that is freely soluble in water, soluble in methanol, and slightly soluble in ethanol, ether, ethyl acetate, and chloroform .

Scientific Research Applications

Veterinary Medicine: Treatment of Infections

Orbifloxacin is developed exclusively for veterinary use, particularly for treating gastrointestinal and respiratory infections in animals . It is also effective against skin, soft tissue, and urinary tract infections, especially in dogs and cats .

Pharmaceutical Analysis: Quality Control

A validated microbiological assay for the determination of orbifloxacin in pharmaceutical formulations has been developed . This assay is crucial for the quality control of medicines containing orbifloxacin, ensuring the correct dosage and efficacy of the drug.

Pharmacodynamics: Synergistic Studies

Research has been conducted to assess the synergistic effects of orbifloxacin when combined with other compounds, such as propyl gallate . These studies help in understanding how orbifloxacin can be used in combination therapies to enhance its antimicrobial efficacy.

Crystallography: Structure Analysis

The crystalline structure of orbifloxacin has been determined, revealing that the molecule is zwitterionic and hemihydrated . This information is vital for understanding the solubility and stability of the drug, which are critical factors in drug design and development.

Solubility Studies: Hemihydrate vs. Anhydrate Forms

Orbifloxacin’s solubility is a key property that affects its bioavailability . Studies comparing the hemihydrate and anhydrate forms of orbifloxacin provide insights into how different crystal forms can influence the drug’s solubility and, consequently, its therapeutic effectiveness .

Antimicrobial Research: Polymorphism Effects

Orbifloxacin exhibits polymorphism, meaning it can exist in multiple crystal forms . Research into these different forms helps in understanding how they affect the drug’s antimicrobial activity and stability, which is essential for developing effective and safe pharmaceutical products.

Drug Development: New Formulations

The ongoing research into orbifloxacin’s antimicrobial effects and its properties as an active pharmaceutical ingredient (API) supports the development of new drug formulations . This can lead to more effective treatments for a variety of infections in veterinary medicine.

Therapeutic Monitoring: Bioavailability Assessment

Understanding orbifloxacin’s solubility and stability is crucial for therapeutic monitoring . This ensures that the administered dose is absorbed and utilized effectively by the body, providing the intended therapeutic benefits.

Safety And Hazards

Orbifloxacin is classified as a combustible dust and reproductive toxicity. It is suspected of damaging the unborn child . Contact with dust can cause mechanical irritation or drying of the skin .

properties

IUPAC Name

1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c1-8-5-24(6-9(2)23-8)17-14(21)13(20)12-16(15(17)22)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6H2,1-2H3,(H,27,28)/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPQASLPWJVQMH-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046201
Record name Orbifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orbifloxacin

CAS RN

113617-63-3
Record name Orbifloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113617-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orbifloxacin [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113617633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orbifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11443
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ORBIFLOXACIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Orbifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Orbifloxacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORBIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660932TPY6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orbifloxacin
Reactant of Route 2
Orbifloxacin
Reactant of Route 3
Orbifloxacin
Reactant of Route 4
Reactant of Route 4
Orbifloxacin
Reactant of Route 5
Reactant of Route 5
Orbifloxacin
Reactant of Route 6
Reactant of Route 6
Orbifloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.